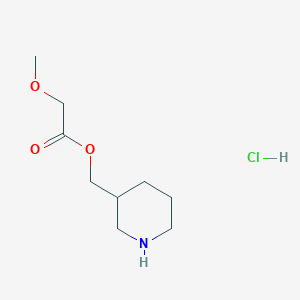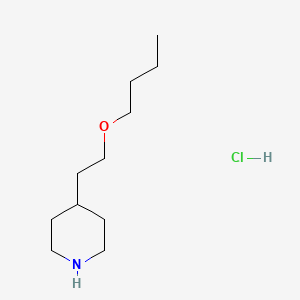![molecular formula C13H7F4NO3 B1440826 2-[2-氟-3-(三氟甲基)苯氧基]异烟酸 CAS No. 1160264-54-9](/img/structure/B1440826.png)
2-[2-氟-3-(三氟甲基)苯氧基]异烟酸
描述
“2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid” is a chemical compound with the molecular formula C13H7F4NO3 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of TFMP derivatives has been a topic of research in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .
Molecular Structure Analysis
The molecular structure of “2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid” can be represented by the SMILES notation: B(C1=C(C(=CC=C1)C(F)(F)F)F)(O)O . The InChI key for this compound is PKARAEQMGHJHMY-UHFFFAOYSA-N .
科学研究应用
铁螯合剂前体:Charkoudian、Pham 和 Franz (2006) 的一项研究讨论了一种仅在过氧化氢存在下与铁相互作用的螯合剂前体。该试剂可防止由过氧化氢和氧化还原活性铁产生的羟基自由基引起的降解,代表了一种有希望的策略,即在不干扰健康金属离子分布的情况下螯合有害金属离子 (Charkoudian、Pham 和 Franz,2006)。
三氟甲基化合物的合成:Prakash 等人 (2010) 报告了一种高效的一锅法合成三氟甲基化芳基丙酸、茚满酮和二氢香豆素。由于氟有机物在治疗效果和生物活性化合物中的作用,这种合成具有重要意义 (Prakash 等人,2010)。
芳香族和杂环底物的官能化:Schlosser (2005) 的研究重点是使用氟、三氟甲基和三氟甲氧基对芳香族和杂环底物进行官能化。这种方法促进了治疗或杀虫剂活性新构建模块的创建 (Schlosser,2005)。
可溶性氟聚酰亚胺的开发:Xie、Liu、Zhou、Zhang、He 和 Yang (2001) 的一项研究描述了使用含氟芳香族二胺合成可溶性氟聚酰亚胺。这些聚酰亚胺表现出优异的热稳定性、低吸湿性和高湿热稳定性,与材料科学应用相关 (Xie 等人,2001)。
具有氟化苯氧基侧基的聚羟基链烷酸酯的微生物合成:Takagi、Yasuda、Maehara 和 Yamane (2004) 讨论了具有氟化苯氧基侧基的聚(3-羟基链烷酸酯) (PHA) 的微生物生产。这些 PHA 表现出独特的物理性质,例如增加的结晶度和更高的熔点,表明在材料科学中具有潜在的应用 (Takagi 等人,2004)。
属性
IUPAC Name |
2-[2-fluoro-3-(trifluoromethyl)phenoxy]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO3/c14-11-8(13(15,16)17)2-1-3-9(11)21-10-6-7(12(19)20)4-5-18-10/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGLVBTWPAHNNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2=NC=CC(=C2)C(=O)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167848 | |
| Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenoxy]-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-54-9 | |
| Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenoxy]-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenoxy]-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440749.png)

![N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine](/img/structure/B1440753.png)

![7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1440755.png)

![4-[(Pentyloxy)methyl]piperidine hydrochloride](/img/structure/B1440760.png)

![4-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1440764.png)

